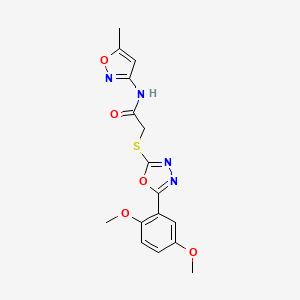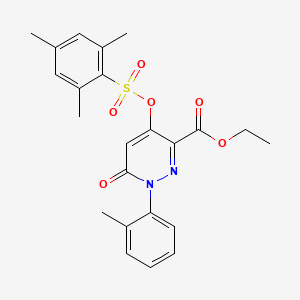![molecular formula C16H18ClNO4 B2733187 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol CAS No. 1232804-28-2](/img/structure/B2733187.png)
4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18ClNO4 and a molecular weight of 323.77 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chlorine atom and an amino-methyl group attached to it. The amino-methyl group is further connected to a trimethoxyphenyl group . Detailed structural analysis can be performed using specialized software tools or by referring to crystallographic data if available.Scientific Research Applications
Pharmacological Effects and Applications
Phenolic compounds, including chlorogenic acids and related structures, have been extensively studied for their diverse biological and pharmacological effects. These compounds exhibit a wide range of therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and also act as free radicals scavengers and central nervous system stimulators. They have shown potential in modulating lipid metabolism and glucose, offering promising implications for treating various disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Antibacterial and Antifungal Agents
Triclosan and chlorophene, chemically related to the compound of interest, have been investigated for their susceptibility to oxidation by manganese oxides, showing rapid transformation. This reaction has implications for environmental safety and the effectiveness of these agents in various applications, highlighting their antibacterial properties and the potential transformation in environmental settings (Zhang & Huang, 2003).
Environmental Impact and Biodegradability
Studies have also focused on the anaerobic biodegradability and toxicity of substituted phenols, including compounds structurally related to 4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol. These studies are crucial for understanding the environmental fate of such compounds and their potential impact on methanogenesis in anoxic environments, informing waste management and environmental protection efforts (O'Connor & Young, 1989).
Corrosion Inhibition
Amine derivative compounds, including those with structural similarities to the chemical of interest, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. These studies highlight the potential applications of such compounds in protecting industrial materials from corrosion, contributing to longer material lifespans and reduced maintenance costs (Boughoues et al., 2020).
properties
IUPAC Name |
4-chloro-2-[(3,4,5-trimethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4/c1-20-14-7-12(8-15(21-2)16(14)22-3)18-9-10-6-11(17)4-5-13(10)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFUZRSCUCJWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)

![N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2733115.png)
![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2733116.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733117.png)

![2,4-Dichlorophenyl 3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2733119.png)
![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2733120.png)
![4-Ethyl-5-fluoro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733121.png)
![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)
![5-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2733126.png)